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4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid
Overview
Description
4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group and a fluorine atom on the phenyl ring, along with a methyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-2-fluorobenzene and 3-methylbenzoic acid.
Coupling Reaction: A coupling reaction is performed using a suitable catalyst, such as palladium on carbon, to link the 3-cyano-2-fluorobenzene with the 3-methylbenzoic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base such as potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The cyano and fluorine groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-fluorobenzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.
4-(2-Cyano-3-fluorophenyl)benzoic acid: Similar structure but with different positioning of the cyano and fluorine groups.
Uniqueness
4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid is unique due to the specific arrangement of the cyano, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its analogs.
Biological Activity
4-(3-Cyano-2-fluorophenyl)-3-methylbenzoic acid is an organic compound with a molecular formula of CHFNO and a molecular weight of approximately 259.23 g/mol. Its structure includes a cyano group, a fluorine atom, and a methyl group attached to a benzoic acid framework. This unique combination of functional groups endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
Research has indicated that this compound exhibits potential as an enzyme inhibitor and interacts with various biological receptors . The presence of the cyano and fluorine groups enhances its binding affinity to biological targets, which is crucial for its applications in drug development.
Key Biological Activities
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can play a role in various metabolic pathways.
- Receptor Binding : Its interactions with receptors suggest potential therapeutic applications, particularly in targeting diseases where receptor modulation is beneficial.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Active Sites : The cyano and fluorine groups may enhance the compound's ability to fit into the active sites of enzymes or receptors.
- Influencing Biochemical Pathways : By modulating enzyme activity or receptor signaling, the compound could alter metabolic processes or cellular responses.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
Compound Name | CAS Number | Biological Activity |
---|---|---|
4-(3-Cyano-2-fluorophenyl)-3-hydroxybenzoic acid | 1261960-01-3 | Antioxidant properties |
4-Cyano-2,6-difluorobenzoic acid | 181073-82-5 | Antimicrobial activity |
3-Cyano-4-fluorobenzoic acid | 219519-77-4 | Antibacterial properties |
4-(2-Cyano-3-fluorophenyl)benzoic acid | Not available | Potential anticancer activity |
4-(3-Cyano-2-fluorophenyl)nicotinic acid | Not available | Neuroprotective effects |
This comparative analysis highlights the diverse biological activities associated with compounds that share structural similarities with this compound, underscoring the importance of functional group positioning on biological reactivity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study on similar benzoic acid derivatives demonstrated significant antimicrobial properties against various bacterial strains, suggesting that the cyano and fluorine substituents might enhance efficacy against pathogens .
- Antioxidant Properties : Research has shown that related compounds exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
- Pharmacological Applications : Investigations into enzyme inhibition have revealed that modifications in the aromatic ring can lead to enhanced binding affinities and selectivities for specific targets, indicating promising avenues for drug design.
Properties
IUPAC Name |
4-(3-cyano-2-fluorophenyl)-3-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-7-10(15(18)19)5-6-12(9)13-4-2-3-11(8-17)14(13)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKDECBZVJYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689825 | |
Record name | 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-39-0 | |
Record name | 3'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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